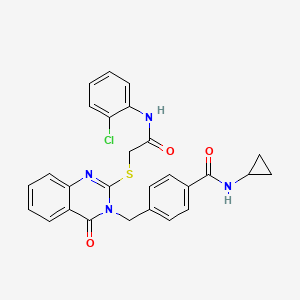

![molecular formula C18H19Cl2NO3 B3000238 2-(2,4-二氯苯氧基)-N-[2-(3,5-二甲基苯氧基)乙基]乙酰胺 CAS No. 459186-33-5](/img/structure/B3000238.png)

2-(2,4-二氯苯氧基)-N-[2-(3,5-二甲基苯氧基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

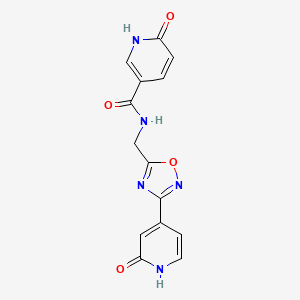

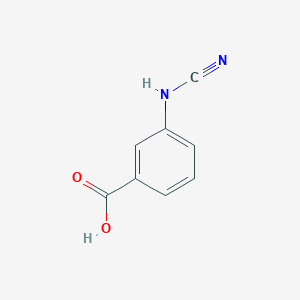

The compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a chemical entity that appears to be related to various acetamide derivatives synthesized for different biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is an acetamide with dichlorophenoxy and dimethylphenoxy substituents, which may imply potential biological activity or use as an intermediate in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds involves starting from basic building blocks such as chiral amino acids or chlorophenoxyacetic acids, which are then modified through various chemical reactions to introduce different substituents and achieve the desired molecular architecture. For example, the synthesis of opioid kappa agonists involved the introduction of alkyl and aryl substituents at specific positions of the ethyl-linking moiety, starting from chiral amino acids . Similarly, the synthesis of insect growth regulators involved esterification, followed by various substitution reactions .

Molecular Structure Analysis

The molecular structure of related acetamides has been extensively studied using spectroscopic techniques and computational methods. For instance, quantum chemical and natural bond orbital (NBO) investigations have been carried out to determine structural, thermodynamical, and vibrational characteristics, as well as to understand the influence of substituents on the amide group . The molecular geometry and vibrational frequencies of compounds have been calculated using density functional theory (DFT), and NBO analysis has been used to study intramolecular electronic interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For example, the synthesis of N-substituted oxadiazole derivatives involved esterification, treatment with hydrazine hydrate, ring closure reactions, and substitution at the thiol position with electrophiles . These reactions are indicative of the versatile chemistry that acetamide derivatives can undergo, which is likely applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamides have been characterized using different spectroscopic and computational techniques. The influence of different substituents on the properties of the acetamide group has been a particular focus, with studies examining how these changes affect the vibrational frequencies and the stability of different conformers . Additionally, the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been determined to describe global reactivity descriptors, which are important for understanding the bioactivity of the compounds .

科学研究应用

潜在的农药应用

研究已经表征了N-(ω-羟烷基)-4-氯苯氧乙酰胺的衍生物,其中包括类似于2-(2,4-二氯苯氧基)-N-[2-(3,5-二甲基苯氧基)乙基]乙酰胺的化合物,以了解其作为农药的潜力。这些化合物已经使用X射线粉末衍射进行表征,表明它们在农业害虫防治中的潜在用途。这种表征包括实验和计算的峰位置、相对峰强度和晶胞参数,展示了它们作为农药的结构完整性和潜在有效性(Olszewska、Tarasiuk和Pikus,2009)。

用于代谢和作用方式研究的放射合成

该化合物还参与了氯乙酰苯胺类除草剂和二氯乙酰胺安全剂的放射合成,这对于了解这些农业化学物质的代谢和作用方式至关重要。高比活度化合物的生产使得能够详细研究它们在生物系统中的行为,促进更有效和更安全的农用化学品的开发(Latli和Casida,1995)。

抗癌药物开发

此外,已经合成并分析了类似于2-(2,4-二氯苯氧基)-N-[2-(3,5-二甲基苯氧基)乙基]乙酰胺的衍生物,以了解它们作为抗癌药物的潜力。通过针对特定受体的详细合成过程和分子对接分析,这些化合物展示了有希望的抗癌活性。这表明了这些化合物除了在农业之外的更广泛的适用性,可能会为癌症治疗提供新的途径(Sharma等人,2018)。

环境和健康影响研究

对类似的氯苯氧乙酰胺化合物的降解途径和环境影响的研究提供了对它们的稳定性和潜在风险的见解。对结构相似的化合物(如2,4-二氯苯氧乙酸)的研究已经确定了在矿化过程中形成的瞬态产物。这项研究对于评估此类化学物质的环境影响、指导安全使用和处置实践至关重要(Sun和Pignatello,1993)。

作用机制

Target of Action

The primary target of the compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, also known as Triclosan , is the thyroid hormone (TH) . The thyroid hormone plays a crucial role in metabolism, growth, and development in humans and animals .

Mode of Action

Triclosan interacts with its target, the thyroid hormone, by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction leads to alterations in the homeostasis of the thyroid hormone .

Biochemical Pathways

The activation of PXR and inhibition of T2 sulfotransferases by Triclosan affects the thyroid hormone signaling pathway . This disruption can lead to changes in the circulating concentrations of thyroxine , a hormone produced by the thyroid gland.

Pharmacokinetics

It’s known that triclosan can be orally administered and it has been observed to cause dose-dependent decreases in total thyroxine levels .

Result of Action

The molecular and cellular effects of Triclosan’s action include disruption of thyroid hormone homeostasis . This disruption can lead to adverse impacts on thyroid-dependent developmental growth in certain species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, the presence of Triclosan in personal care and household products suggests that its action can be influenced by factors such as product formulation, usage patterns, and disposal practices .

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO3/c1-12-7-13(2)9-15(8-12)23-6-5-21-18(22)11-24-17-4-3-14(19)10-16(17)20/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTAFIGHMLYAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

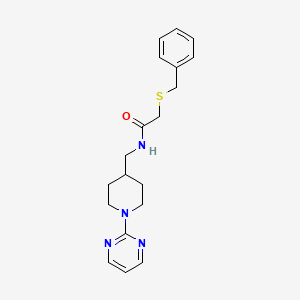

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

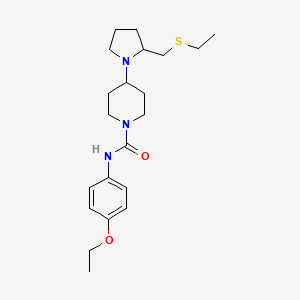

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

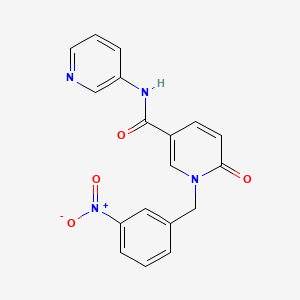

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)